REACTION_CXSMILES
|
[Br:1][C:2](=O)[CH:3]([Br:5])C.C(O[CH:10]([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])C>C(O)C>[CH2:15]([O:14][CH:10]([O:11][CH2:12][CH3:13])[CH:3]([Br:5])[CH2:2][Br:1])[CH3:16]
|
Name
|
|
Quantity
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7 g
|
Type
|
reactant
|
Smiles
|
BrC(C(C)Br)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
remains standing for a night
|
Type
|
DISTILLATION
|
Details
|
it is vacuum-distilled
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(CBr)Br)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |